Ethyl[1-(3-methoxyphenyl)ethyl]amine
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Overview
Description
Ethyl[1-(3-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an ethyl group attached to a phenylethylamine backbone, with a methoxy group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl[1-(3-methoxyphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reductive amination of 3-methoxyphenylacetone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced derivatives.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Introduction of various nucleophiles to the aromatic ring.
Scientific Research Applications
Ethyl[1-(3-methoxyphenyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl[1-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The methoxy group on the phenyl ring plays a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: Lacks the methoxy group, resulting in different chemical properties and biological activity.
Methoxyphenylethylamine: Similar structure but may have different substitution patterns on the phenyl ring.
Ethylphenylethylamine: Similar backbone but without the methoxy group.
Uniqueness
Ethyl[1-(3-methoxyphenyl)ethyl]amine is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl[1-(3-methoxyphenyl)ethyl]amine, a compound with potential therapeutic applications, has garnered attention due to its biological activities, particularly in the context of neurological and cancer-related research. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ethyl group attached to a phenyl ring that is further substituted with a methoxy group at the meta position. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to modulate the activity of these targets, leading to diverse biological effects:
- Enzyme Interaction : this compound can inhibit specific enzymes by covalently modifying active site residues, particularly those containing nucleophilic amino acids like cysteine and lysine. This modification can disrupt normal cellular processes, contributing to its pharmacological effects.
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. This interaction may be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative conditions. Its mechanism may involve the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling in the brain .
Anticancer Activity
This compound has shown promise in cancer therapy. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been reported to enhance cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Study on Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers found that administration led to improved cognitive function in animal models of Alzheimer's disease. The compound significantly reduced amyloid-beta plaque formation and improved synaptic plasticity markers compared to control groups .
Anticancer Efficacy Assessment
Another investigation focused on the anticancer properties of this compound revealed that it inhibited tumor growth in xenograft models. The study demonstrated that treatment with this compound resulted in a significant reduction in tumor size and increased apoptosis markers within the tumors compared to untreated controls .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Mechanism | Outcome |
---|---|---|
Neuroprotection | AChE inhibition | Improved cognitive function |
Anticancer | Induction of apoptosis via signaling pathway modulation | Reduced tumor size |
Enzyme inhibition | Covalent modification of active site residues | Disruption of cellular processes |
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-4-12-9(2)10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
InChI Key |
YJMLYZPWDDIIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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